molecular formula C39H37N5O7 B8248471 N-(9-((2R,3R,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-hydroxy-4-methoxytetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide

N-(9-((2R,3R,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-hydroxy-4-methoxytetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide

Cat. No.: B8248471
M. Wt: 687.7 g/mol
InChI Key: BXARQKKKQMVIEG-CJEGOSRCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a modified nucleoside analog featuring a benzamide moiety at the purine C6 position and a complex tetrahydrofuran backbone with protective groups. Its structure includes:

  • Tetrahydrofuran ring with stereochemistry (2R,3R,4S,5R).
  • Bis(4-methoxyphenyl)(phenyl)methoxy (DMT) protective group at the 5'-position.
  • 3-Hydroxy and 4-methoxy substituents on the tetrahydrofuran ring.
  • Benzamide linked to the purine base .

Synthesized via multi-step organic reactions involving thiophosphorylation and protective group chemistry, it is primarily used in therapeutic oligonucleotide research for antisense or siRNA applications .

Properties

IUPAC Name

N-[9-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxy-4-methoxyoxolan-2-yl]purin-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H37N5O7/c1-47-29-18-14-27(15-19-29)39(26-12-8-5-9-13-26,28-16-20-30(48-2)21-17-28)50-22-31-34(49-3)33(45)38(51-31)44-24-42-32-35(40-23-41-36(32)44)43-37(46)25-10-6-4-7-11-25/h4-21,23-24,31,33-34,38,45H,22H2,1-3H3,(H,40,41,43,46)/t31-,33-,34-,38-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXARQKKKQMVIEG-CJEGOSRCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(OC(C1O)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H37N5O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

687.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Differences

Key structural variations among related compounds include substituents at the 3' and 5' positions, protective groups, and backbone modifications.

Compound Key Structural Features References
Target Compound 3-Hydroxy, 4-methoxy, DMT-protected
Compound 10 () 4-Benzoylsulfanyl, DMT-protected
Compound 35 () 4-Phosphoramidite, bis-DMT sulfanyl
Compound 12 () 4-Thiophosphate, 2-cyanoethyl phosphoramidite
Compound 3'-Phosphoramidite, β-L-configuration

Analytical Data Comparison

Parameter Target Compound Compound 8 () Compound 9 ()
Purity (LC/MS) 99% (Rt = 3.26 min) 80% (Rt = 2.43 min) 52% yield
MS (M+H) 777.6 (calc. 777.9) Not reported Not reported
NMR Full 1H NMR provided (CDCl3) Partial data Partial data

Research Implications

The structural modifications in these compounds influence their:

  • Stability : DMT and thiophosphate groups enhance metabolic resistance.
  • Synthetic Utility : Phosphoramidite derivatives (e.g., ) are critical for solid-phase oligonucleotide synthesis .
  • Therapeutic Potential: Antiviral prodrugs () highlight the versatility of nucleoside analogs in drug development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.